N-(3-chloro-2-methylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution with Piperazine: The triazine ring is then reacted with piperazine derivatives, such as 4-(3-methoxyphenyl)piperazine, to introduce the piperazine moiety.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.
Final Coupling: The final step involves coupling the triazine derivative with 3-chloro-2-methylaniline under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the triazine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the triazine core but lacks the piperazine and methoxyphenyl groups, resulting in different chemical and biological properties.
4-Amino-2-methoxy-1,3,5-triazine: Another triazine derivative with different substituents, leading to variations in reactivity and applications.
3-Chloro-2-methylaniline: A simpler compound that serves as a building block in the synthesis of more complex molecules like the target compound.
The uniqueness of N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(3-CHLORO-2-METHYLPHENYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H26ClN7O |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7O/c1-15-18(23)7-4-8-19(15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)16-5-3-6-17(13-16)31-2/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
AQMDPSNRBMRBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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